molecular formula C11H17NO B1437619 (4-Ethoxy-3,5-dimethylphenyl)methanamine CAS No. 1039317-11-7

(4-Ethoxy-3,5-dimethylphenyl)methanamine

Cat. No. B1437619
M. Wt: 179.26 g/mol
InChI Key: HMFOXSKPKOQGRH-UHFFFAOYSA-N
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Description

“(4-Ethoxy-3,5-dimethylphenyl)methanamine” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 .


Molecular Structure Analysis

The InChI code for “(4-Ethoxy-3,5-dimethylphenyl)methanamine” is 1S/C11H17NO3/c1-4-15-11-9 (13-2)5-8 (7-12)6-10 (11)14-3/h5-6H,4,7,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chiral Discrimination and Separation

Research has demonstrated the use of derivatives of (4-Ethoxy-3,5-dimethylphenyl)methanamine in chiral discrimination and separation. For example, the separation of enantiomers was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, highlighting the compound's application in chromatography and analytical chemistry for enantioselective purposes. This process is crucial for pharmaceuticals where the activity of drug enantiomers can differ significantly (Bereznitski et al., 2002).

Polymer Science

In polymer science, 3,5-dimethylphenyl methacrylate, a related compound, has been synthesized and used to create homopolymers and copolymers. These materials were characterized by various techniques, indicating their potential applications in developing new materials with tailored properties. Such polymers could find applications in coatings, adhesives, and possibly in the field of nanotechnology due to their unique structural and thermal properties (Vijayanand et al., 2002).

Antimicrobial Activity

Novel (4-Ethoxy-3,5-dimethylphenyl)methanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to very good antimicrobial activities, comparable to first-line drugs. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Thomas et al., 2010).

Catalysis and Chemical Synthesis

The synthesis and characterisation of N-substituted bis-phenols as precursors for unsymmetrical triarylmethane cations have been explored. These compounds, including derivatives of (4-Ethoxy-3,5-dimethylphenyl)methanamine, have been used to generate cationic species with characteristic visible absorptions, suggesting applications in catalysis and as intermediates in organic synthesis. Such cationic species could be useful in various chemical transformations and in the development of colorimetric sensors (Sarma et al., 2007).

properties

IUPAC Name

(4-ethoxy-3,5-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6H,4,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFOXSKPKOQGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3,5-dimethylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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